6-Methyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine 6-Methyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.: 61982-57-8
VCID: VC15933856
InChI: InChI=1S/C12H9N3O3/c1-8-2-4-11-13-9(7-14(11)6-8)10-3-5-12(18-10)15(16)17/h2-7H,1H3
SMILES:
Molecular Formula: C12H9N3O3
Molecular Weight: 243.22 g/mol

6-Methyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine

CAS No.: 61982-57-8

Cat. No.: VC15933856

Molecular Formula: C12H9N3O3

Molecular Weight: 243.22 g/mol

* For research use only. Not for human or veterinary use.

6-Methyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine - 61982-57-8

Specification

CAS No. 61982-57-8
Molecular Formula C12H9N3O3
Molecular Weight 243.22 g/mol
IUPAC Name 6-methyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine
Standard InChI InChI=1S/C12H9N3O3/c1-8-2-4-11-13-9(7-14(11)6-8)10-3-5-12(18-10)15(16)17/h2-7H,1H3
Standard InChI Key HUSXHLINSJAQHF-UHFFFAOYSA-N
Canonical SMILES CC1=CN2C=C(N=C2C=C1)C3=CC=C(O3)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

6-Methyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine (CAS No. 61982-57-8) is a fused bicyclic system characterized by an imidazo[1,2-a]pyridine scaffold substituted with a methyl group at position 6 and a 5-nitrofuran-2-yl moiety at position 2. Its molecular formula is C₁₂H₉N₃O₃, with a molecular weight of 243.22 g/mol. The compound’s IUPAC name, 6-methyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine, reflects its substitution pattern.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₉N₃O₃
Molecular Weight243.22 g/mol
CAS Number61982-57-8
SMILES NotationCC1=CN2C=C(N=C2C=C1)C3=CC=C(O3)N+[O-]
XLogP3-AA (LogP)3.02
Topological Polar Surface Area76.3 Ų

The nitrofuran group introduces strong electron-withdrawing effects, which influence the compound’s reactivity and binding interactions . The methyl substituent at position 6 enhances lipophilicity, potentially improving membrane permeability compared to unsubstituted analogs.

Synthetic Methodologies

Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction

The GBB reaction is a widely employed strategy for constructing imidazo[1,2-a]pyridines. For 6-methyl derivatives, the protocol involves:

  • Condensation of 2-aminopyridine derivatives with 5-nitrofuran-2-carbaldehyde and isocyanides.

  • Acid-catalyzed cyclization in methanol at room temperature .

For example, reacting 2-amino-6-methylpyridine with 5-nitrofuran-2-carbaldehyde and cyclohexyl isocyanide in the presence of p-toluenesulfonic acid yields the target compound after 24 hours . The reaction proceeds via an imine intermediate, followed by [4+1] cycloaddition to form the imidazo ring . Typical yields range from 70–85%, with purification achieved via silica gel chromatography .

Alternative Routes

Patent literature describes additional methods for analogous imidazo[1,2-a]pyridines, such as:

  • Chloroformate-mediated carbamate formation: Reacting intermediates with chloroformates in pyridine to introduce substituents at position 3 .

  • Post-synthetic modifications: Functionalizing preformed imidazo[1,2-a]pyridines via nucleophilic aromatic substitution or cross-coupling reactions .

Structure-Activity Relationships (SAR)

Table 2: Comparative Bioactivity of Imidazo[1,2-a]pyridine Derivatives

CompoundR₁R₂MIC (µg/mL)GABAₐ α₁ IC₅₀ (nM)Source
6-Methyl-2-(5-nitrofuran-2-yl)CH₃HPendingPending
4aHCyclohexyl0.06–0.25ND
4b (6-chloro)ClCyclohexyl0.25–1ND
Zolpidem20

Key SAR insights:

  • 6-Substituents: Methyl groups enhance lipophilicity and metabolic stability compared to chloro or trifluoromethyl groups.

  • Nitrofuran position: The 2-(5-nitrofuran-2-yl) configuration optimizes antibacterial potency, likely due to spatial compatibility with bacterial nitroreductases .

  • 3-Amine substituents: Bulky groups (e.g., cyclohexyl) improve α₁-GABAₐ receptor selectivity .

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